molecular formula C14H14ClN3O2 B3804669 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one

Cat. No.: B3804669
M. Wt: 291.73 g/mol
InChI Key: LHZKGMYGRFYYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one is a heterocyclic compound that features a piperidinone ring fused with an oxadiazole ring

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-6-2-1-5-10(11)14-16-12(20-17-14)9-18-8-4-3-7-13(18)19/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZKGMYGRFYYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.

    Coupling with piperidinone: The oxadiazole intermediate is then coupled with piperidin-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxadiazole ring to a more saturated form.

    Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic ring, using reagents like bromine or chlorine under controlled conditions.

Scientific Research Applications

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one can be compared with other similar compounds such as:

    1-[[3-(2-Chlorophenyl)-1,2,4-triazol-5-yl]methyl]piperidin-2-one: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical reactivity.

    1-[[3-(2-Chlorophenyl)-1,3,4-oxadiazol-5-yl]methyl]piperidin-2-one: The position of the nitrogen atoms in the oxadiazole ring differs, potentially leading to variations in its interaction with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.